2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of agrochemicals and pharmaceuticals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the chemical properties of the parent molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring substituted with a trifluoromethyl group and a chlorine atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, amines like this compound can undergo reactions such as acylation, alkylation, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications
Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives with potential biological activities. For example, Darehkordi and Ghazi (2013) described the synthesis of hydrazine, carbothioamide derivatives through condensation reactions, leading to the formation of compounds with potential as monomers for dendrimer synthesis (Darehkordi & Ghazi, 2013). Furthermore, compounds synthesized from the reactions of these derivatives with various reagents showed the formation of thiazole and triazole rings, indicating their importance in creating novel chemical entities.
Coordination Compounds and Biological Activities
The compound and its derivatives have been studied for their potential in forming coordination compounds with metals and exhibiting biological activities. Pakhontsu et al. (2014) investigated coordination compounds of copper and nickel, which inhibited the growth of myeloid human leukemia cells, showcasing the compound's potential in cancer research (Pakhontsu et al., 2014).
Chemical Structure and Biological Investigations
The chemical structure and potential biological applications of derivatives are a significant area of research. For instance, Abu-Melha (2018) synthesized N-(pyridin-2-yl)hydrazinecarbothioamide, evaluating its geometry and properties using DFT/B3LYP methods, and explored its antibacterial properties (Abu-Melha, 2018).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant activities of compounds synthesized from 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide is prevalent. Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, finding some derivatives exhibiting excellent activity (Barbuceanu et al., 2014).
Antifungal Activities
The antifungal activities of metal complexes derived from hydrazinecarbothioamide derivatives have been explored, showing significant activities against selected fungi and showcasing the potential for developing new antifungal agents (Al-Amiery et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed to interact with its targets in a way that alters their normal function, leading to changes in cellular processes
Biochemical Pathways
Given its chemical structure, it may potentially interact with various biochemical pathways, leading to downstream effects . More research is needed to identify these pathways and understand their implications.
Pharmacokinetics
Its bioavailability, which is influenced by these properties, is also currently unknown
Result of Action
It is believed to cause changes in cellular processes, but the specific effects are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity
Properties
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4S/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXQSDCEIAEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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